molecular formula C11H14F3NO2S B14294297 Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- CAS No. 122130-87-4

Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-

Cat. No.: B14294297
CAS No.: 122130-87-4
M. Wt: 281.30 g/mol
InChI Key: RQXNBEXGKODZLP-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- is a compound that belongs to the sulfonamide class of organic compounds Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoroamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, cyanates, and carbon disulfide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Properties

CAS No.

122130-87-4

Molecular Formula

C11H14F3NO2S

Molecular Weight

281.30 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C11H14F3NO2S/c1-10(2,3)8-4-6-9(7-5-8)15-18(16,17)11(12,13)14/h4-7,15H,1-3H3

InChI Key

RQXNBEXGKODZLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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